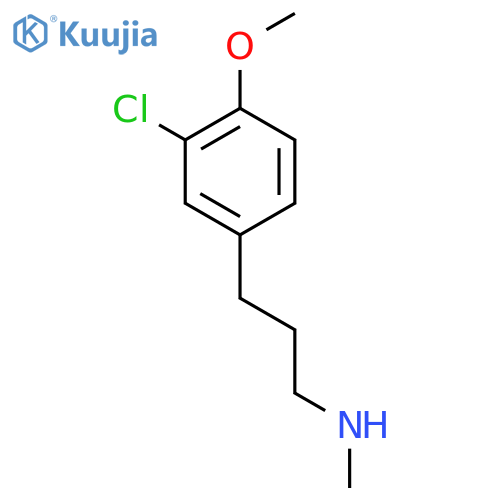Cas no 288083-72-7 (3-(3-chloro-4-methoxyphenyl)propyl(methyl)amine)

288083-72-7 structure
商品名:3-(3-chloro-4-methoxyphenyl)propyl(methyl)amine
3-(3-chloro-4-methoxyphenyl)propyl(methyl)amine 化学的及び物理的性質
名前と識別子
-
- 3-(3-chloro-4-methoxyphenyl)propyl(methyl)amine
- [3-(3-chloro-4-methoxyphenyl)propyl](methyl)amine
- EN300-1964492
- 288083-72-7
- 3-Chloro-4-methoxy-N-methylbenzenepropanamine
- DTXSID501254045
-
- インチ: 1S/C11H16ClNO/c1-13-7-3-4-9-5-6-11(14-2)10(12)8-9/h5-6,8,13H,3-4,7H2,1-2H3
- InChIKey: CGHQYYCDSAOHAG-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)CCCNC)OC
計算された属性
- せいみつぶんしりょう: 213.0920418g/mol
- どういたいしつりょう: 213.0920418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 21.3Ų
3-(3-chloro-4-methoxyphenyl)propyl(methyl)amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1964492-0.1g |
[3-(3-chloro-4-methoxyphenyl)propyl](methyl)amine |
288083-72-7 | 0.1g |
$741.0 | 2023-09-17 | ||
| Enamine | EN300-1964492-0.5g |
[3-(3-chloro-4-methoxyphenyl)propyl](methyl)amine |
288083-72-7 | 0.5g |
$809.0 | 2023-09-17 | ||
| Enamine | EN300-1964492-5g |
[3-(3-chloro-4-methoxyphenyl)propyl](methyl)amine |
288083-72-7 | 5g |
$2443.0 | 2023-09-17 | ||
| Enamine | EN300-1964492-10g |
[3-(3-chloro-4-methoxyphenyl)propyl](methyl)amine |
288083-72-7 | 10g |
$3622.0 | 2023-09-17 | ||
| Enamine | EN300-1964492-1g |
[3-(3-chloro-4-methoxyphenyl)propyl](methyl)amine |
288083-72-7 | 1g |
$842.0 | 2023-09-17 | ||
| Enamine | EN300-1964492-0.25g |
[3-(3-chloro-4-methoxyphenyl)propyl](methyl)amine |
288083-72-7 | 0.25g |
$774.0 | 2023-09-17 | ||
| Enamine | EN300-1964492-0.05g |
[3-(3-chloro-4-methoxyphenyl)propyl](methyl)amine |
288083-72-7 | 0.05g |
$707.0 | 2023-09-17 | ||
| Enamine | EN300-1964492-2.5g |
[3-(3-chloro-4-methoxyphenyl)propyl](methyl)amine |
288083-72-7 | 2.5g |
$1650.0 | 2023-09-17 | ||
| Enamine | EN300-1964492-1.0g |
[3-(3-chloro-4-methoxyphenyl)propyl](methyl)amine |
288083-72-7 | 1g |
$943.0 | 2023-06-02 | ||
| Enamine | EN300-1964492-10.0g |
[3-(3-chloro-4-methoxyphenyl)propyl](methyl)amine |
288083-72-7 | 10g |
$4052.0 | 2023-06-02 |
3-(3-chloro-4-methoxyphenyl)propyl(methyl)amine 関連文献
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
288083-72-7 (3-(3-chloro-4-methoxyphenyl)propyl(methyl)amine) 関連製品
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
